molecular formula C12H15NO4 B2455718 2-(benzylamino)pentanedioic Acid CAS No. 911319-76-1

2-(benzylamino)pentanedioic Acid

Cat. No.: B2455718
CAS No.: 911319-76-1
M. Wt: 237.255
InChI Key: IHSNQUNHINYDDN-UHFFFAOYSA-N
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Description

2-(Benzylamino)pentanedioic acid, also known as N-benzylglutamic acid, is an organic compound with the molecular formula C12H15NO4. It is a derivative of glutamic acid, where the amino group is substituted with a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)pentanedioic acid typically involves the reaction of glutamic acid with benzylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Benzylamino)pentanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylamino)pentanedioic acid involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-methylglutamic acid: Similar structure but with a methyl group instead of a benzyl group.

    N-phenylglutamic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-(Benzylamino)pentanedioic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(benzylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNQUNHINYDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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